Cas no 67358-21-8 (2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl-)

2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl- is a versatile organic compound featuring a unique 2H-indole structure with a dihydro substituent. This compound exhibits excellent stability and tunable reactivity, making it highly suitable for a range of synthetic applications. Its dihydro and dimethyl substitutions provide additional flexibility for further modification and functionalization.
2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl- structure
67358-21-8 structure
Product Name:2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl-
CAS No:67358-21-8
MF:C10H11NO
MW:161.200442552567
CID:394946
PubChem ID:14918456
Update Time:2025-07-16

2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl-
    • 1,7-dimethyl-3H-indol-2-one
    • 1,7-dimethyl-2,3-dihydro-1H-indol-2-one
    • 67358-21-8
    • 1,7-Dimethylindolin-2-one
    • E79882
    • MFCD26620541
    • 1,7-Dimethyl-1,3-dihydro-2H-indol-2-one
    • SCHEMBL11630037
    • DTXSID00565386
    • BS-46041
    • 1,3-DIHYDRO-1,7-DIMETHYL-2H-INDOL-2-ONE
    • Inchi: 1S/C10H11NO/c1-7-4-3-5-8-6-9(12)11(2)10(7)8/h3-5H,6H2,1-2H3
    • InChI Key: JGOPTKIFPPFPNW-UHFFFAOYSA-N
    • SMILES: O=C1CC2C=CC=C(C)C=2N1C

Computed Properties

  • Exact Mass: 161.084063974g/mol
  • Monoisotopic Mass: 161.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 20.3Ų

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2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl- Suppliers

Amadis Chemical Company Limited
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(CAS:67358-21-8)2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl-
Order Number:A1046794
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:23
Price ($):176.0/436.0
Email:sales@amadischem.com

Additional information on 2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl-

2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl- (CAS No. 67358-21-8): A Comprehensive Overview

2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl- (CAS No. 67358-21-8) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as 1,3-Dihydro-1,7-dimethylindolin-2-one, is a derivative of indolinone and has garnered considerable attention due to its potential applications in various therapeutic areas. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl- is characterized by its unique molecular structure. The compound features a seven-membered indolinone ring with two methyl groups attached at the 1 and 7 positions. The presence of these methyl groups significantly influences the compound's physical and chemical properties. The molecular formula of 1,3-Dihydro-1,7-dimethylindolin-2-one is C9H10N2O, and its molecular weight is approximately 166.18 g/mol. The compound is typically a white crystalline solid with a melting point ranging from 95 to 98°C.

The solubility of 2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl- in various solvents is an important consideration for its use in laboratory settings and industrial applications. It exhibits moderate solubility in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO) but is relatively insoluble in water. This solubility profile makes it suitable for use in organic synthesis and biological assays.

Synthesis Methods

The synthesis of 2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl- has been explored through several routes. One common method involves the condensation of dimethylamine with methyl acetoacetate followed by cyclization to form the indolinone ring. Another approach involves the reaction of methylamine with methyl acetoacetate in the presence of a strong base such as sodium hydride (NaH). These methods have been optimized to achieve high yields and purity levels.

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of 1,3-Dihydro-1,7-dimethylindolin-2-one. For instance, researchers have explored the use of microwave-assisted synthesis to reduce reaction times and improve yield. Additionally, green chemistry principles have been applied to minimize waste generation and reduce the use of hazardous reagents.

Biological Activities

2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl- has shown promising biological activities that make it a valuable candidate for pharmaceutical development. One of its key properties is its ability to act as a selective inhibitor of specific enzymes involved in various physiological processes. For example, studies have demonstrated that 1,3-Dihydro-1,7-dimethylindolin-2-one can inhibit the activity of protein kinases such as cyclin-dependent kinase (CDK) and glycogen synthase kinase 3 (GSK3). These enzymes play crucial roles in cell cycle regulation and signal transduction pathways.

The potential therapeutic applications of 2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl- are being actively investigated in preclinical studies. Research has shown that this compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that 1,3-Dihydro-1,7-dimethylindolin-2-one may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl- has also been studied for its neuroprotective properties. Preclinical studies have demonstrated that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant defense mechanisms. These neuroprotective effects make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Clinical Trials and Future Prospects

The promising preclinical results for 2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl- have paved the way for further clinical evaluation. Several phase I clinical trials are currently underway to assess the safety and tolerability of this compound in human subjects. Early results from these trials have shown that 1,3-Dihydro-1,7-dimethylindolin-2-one is well-tolerated at various dose levels with no significant adverse effects reported.

If these initial trials are successful, subsequent phase II and III trials will be conducted to evaluate the efficacy of 2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl- in treating specific diseases such as inflammatory disorders and neurodegenerative conditions. The successful completion of these trials could lead to the approval of this compound as a new therapeutic agent.

Conclusion

2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl- (CAS No. 67358-21-8) is a versatile compound with significant potential in pharmaceutical research and development. Its unique chemical structure and biological activities make it an attractive candidate for various therapeutic applications. Ongoing research continues to uncover new insights into the mechanisms underlying its effects and explore its potential as a treatment for a range of diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:67358-21-8)2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl-
A1046794
Purity:99%/99%
Quantity:250mg/1g
Price ($):176.0/436.0
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